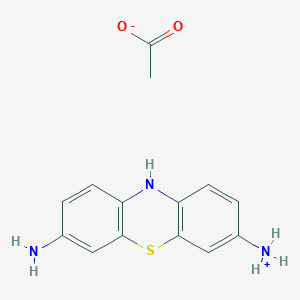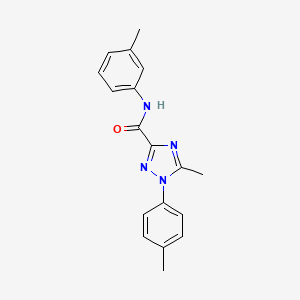
4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide is an organic compound with the molecular formula C16H17NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and a p-tolyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with p-toluidine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various biological effects, depending on the target enzyme or protein.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylbenzenesulfonamide
- p-Toluenesulfonamide
- N-(4-Methylphenyl)benzenesulfonamide
Comparison
4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity towards molecular targets. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H17NO2S |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(NE)-4-methyl-N-[1-(4-methylphenyl)ethylidene]benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-12-4-8-15(9-5-12)14(3)17-20(18,19)16-10-6-13(2)7-11-16/h4-11H,1-3H3/b17-14+ |
Clave InChI |
IWLUQZMYLWGJPY-SAPNQHFASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13361286.png)

![methyl 5-benzyl-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13361292.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361305.png)
![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361316.png)
![N-(4-chloro-3-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361322.png)
![ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13361335.png)


![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
